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molecular formula C12H12FNO2 B8354915 1-Methyl 2-(4-fluoro-1H-indol-1-yl)propanoate

1-Methyl 2-(4-fluoro-1H-indol-1-yl)propanoate

Cat. No. B8354915
M. Wt: 221.23 g/mol
InChI Key: JEIUFRQRWCDGKA-UHFFFAOYSA-N
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Patent
US08163720B2

Procedure details

A mixture of 1-Methyl 2-(4-fluoro-1H-indol-1-yl)propanoate (21.3 g, 91 mmol), 1 N aq. NaOH (150 mL), and methanol (150 mL) was heated to 75° C. overnight. The volatiles were removed by evaporation under reduced pressure at 50° C. and ethyl acetate (250 mL) and water (200 mL) were added to the residue. The layers were separated and the aqueous layer was acidified with concentrated HCl to pH<1. The acidified layer was extracted with ethyl acetate (1×200 mL, 1×50 mL) and the combined extracts were washed with brine (100 mL), dried over sodium sulfate, filtered, and evaporated to dryness under reduced pressure at 50° C. to obtain the desired acid as a yellow oil (16.8 g, 76 mmol, 84% yield). 1H-NMR (300 MHz, CDCl3): δ 7.12-6.99 (m, 2H), 6.83-6.77 (m, 2H), 6.63-6.62 (m 1H), 1.92 (s, 6H).
Quantity
21.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Yield
84%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[CH:11]([CH3:16])[C:12]([O:14]C)=[O:13].[OH-].[Na+].[CH3:19]O>>[F:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][N:6]2[C:11]([CH3:16])([CH3:19])[C:12]([OH:14])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
21.3 g
Type
reactant
Smiles
FC1=C2C=CN(C2=CC=C1)C(C(=O)OC)C
Name
Quantity
150 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
150 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation under reduced pressure at 50° C.
ADDITION
Type
ADDITION
Details
ethyl acetate (250 mL) and water (200 mL) were added to the residue
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
The acidified layer was extracted with ethyl acetate (1×200 mL, 1×50 mL)
WASH
Type
WASH
Details
the combined extracts were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure at 50° C.

Outcomes

Product
Name
Type
product
Smiles
FC1=C2C=CN(C2=CC=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 76 mmol
AMOUNT: MASS 16.8 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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